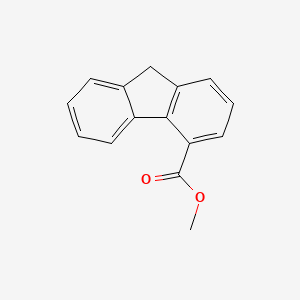![molecular formula C18H20Cl2O4 B4881662 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene
説明
1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a wide range of biological effects, including enhancing endurance and reducing body fat.
作用機序
1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in an increase in energy production and a reduction in body fat. Additionally, activation of PPARδ has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has been shown to have a wide range of biochemical and physiological effects, including enhancing endurance, reducing body fat, improving insulin sensitivity, and reducing inflammation. In animal studies, 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has been shown to increase running endurance by up to 70%, suggesting that it may have potential as an athletic performance enhancer. Additionally, 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has been shown to reduce body fat in both animal and human studies, making it a potential treatment option for obesity. Finally, 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has been shown to improve insulin sensitivity and reduce inflammation in animal studies, suggesting that it may have potential as a treatment for metabolic disorders such as diabetes.
実験室実験の利点と制限
One of the major advantages of 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene is its specificity for PPARδ, which allows for targeted activation of this receptor without affecting other nuclear receptors. This specificity makes 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene a valuable tool for studying the role of PPARδ in various biological processes. However, one of the limitations of 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, the long-term effects of 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene on human health are not yet fully understood, making it important to exercise caution when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene, including further studies on its potential applications in sports medicine, cancer research, and metabolic disorders. Additionally, future research could focus on developing new compounds that target PPARδ with greater specificity and efficacy. Finally, future research could explore the long-term effects of 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene on human health, particularly with regard to its potential for off-target effects. Overall, 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has significant potential for a wide range of applications, making it an important area of research in the scientific community.
科学的研究の応用
1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has been extensively studied for its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders. In sports medicine, 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has been shown to enhance endurance and reduce body fat, making it an attractive option for athletes looking to improve their performance. In cancer research, 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anti-cancer agent. In metabolic disorders, 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment option for diseases such as diabetes and obesity.
特性
IUPAC Name |
1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-12-10-13(19)11-14(20)17(12)23-8-5-9-24-18-15(21-2)6-4-7-16(18)22-3/h4,6-7,10-11H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFRWDQWHICMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=C(C=CC=C2OC)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-chlorobenzoyl)amino]isophthalamide](/img/structure/B4881584.png)
![1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4881591.png)
![2-(2,4-dibromophenyl)-5-methyl-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881601.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one oxime](/img/structure/B4881620.png)
![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)

![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881636.png)
![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4881651.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)
